![molecular formula C12H13BrN2O B2428202 4-Bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1713164-01-2](/img/structure/B2428202.png)

4-Bromospiro[indoline-3,4'-piperidin]-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

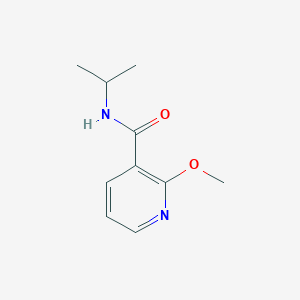

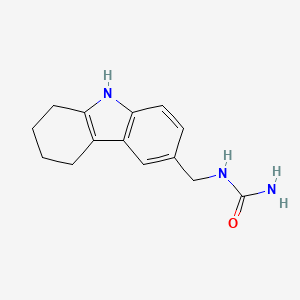

“4-Bromospiro[indoline-3,4’-piperidin]-2-one” is a chemical compound with the molecular formula C12H13BrN2O . It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The indoline structure is widely used in drug design due to its special structure and properties .

Synthesis Analysis

The synthesis of indoline derivatives, including “4-Bromospiro[indoline-3,4’-piperidin]-2-one”, has been a subject of major interest for organic researchers . Various synthetic methodologies have been reported, including intermolecular alkylation, Morita–Baylis–Hillman, 1,3-dipolar cycloaddition, Mannich/Pictet–Spengler, sigmatropic rearrangement, and electrocyclization reactions .Molecular Structure Analysis

The molecular structure of “4-Bromospiro[indoline-3,4’-piperidin]-2-one” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .Chemical Reactions Analysis

Indoline compounds, including “4-Bromospiro[indoline-3,4’-piperidin]-2-one”, have been reported to play a key role in drug discovery . They have been used in the development and synthesis of anticancer drugs, antibacterial drugs, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromospiro[indoline-3,4’-piperidin]-2-one” include a molecular weight of 202.25 g/mol . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Properties :

- Teng, Zhang, and Mendonça (2006) outlined an efficient synthesis approach for a spirocyclic oxindole analogue, a close relative of 4-Bromospiro[indoline-3,4'-piperidin]-2-one, emphasizing the importance of dianion alkylation and cyclization in the synthesis process (Teng, Zhang, & Mendonça, 2006).

- Freund and Mederski (2000) developed a convenient synthetic route to the spiro[indole-3,4′-piperidin]-2-one system, showcasing the versatility and potential of such compounds in synthetic organic chemistry (Freund & Mederski, 2000).

Biological and Pharmacological Applications :

- Li et al. (2013) discovered that aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones exhibit potent in vitro/in vivo pharmacological and antitumor properties, signifying the compound's potential in cancer therapy (Li et al., 2013).

- Shibinskaya et al. (2010) synthesized novel 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potential as potent interferon inducers and antivirals, highlighting the compound's role in antiviral research (Shibinskaya et al., 2010).

- Novotortsev et al. (2021) explored the synthesis of selenium-containing dispiro indolinones, which showed considerable cytotoxicity against cancer cell lines, indicating the importance of 4-Bromospiro[indoline-3,4'-piperidin]-2-one derivatives in cancer research (Novotortsev et al., 2021).

Chemical Reactions and Catalysis :

- Zhao et al. (2014) demonstrated the use of indolin-3-one derivatives in cascade reactions for the assembly of complex molecules, showcasing the compound's utility in organocatalysis and molecule construction (Zhao et al., 2014).

- Sugimoto et al. (2023) reported an innovative intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst, further demonstrating the compound's relevance in synthetic organic chemistry (Sugimoto et al., 2023).

Wirkmechanismus

The mechanism of action of indoline compounds involves their interaction with proteins. The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Zukünftige Richtungen

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that “4-Bromospiro[indoline-3,4’-piperidin]-2-one” and similar compounds could have potential applications in future drug development.

Eigenschaften

IUPAC Name |

4-bromospiro[1H-indole-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQNBKGMVNNMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CC=C3Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromospiro[indoline-3,4'-piperidin]-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide](/img/structure/B2428120.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetonitrile](/img/structure/B2428122.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2428128.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2428132.png)

![N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2428134.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile](/img/structure/B2428136.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)